what are the chemical properties of Diglycolic Acid-d4 Sodium Salt
what are the chemical properties of Diglycolic Acid-d4 Sodium Salt
An In-depth Technical Guide to the Chemical Properties and Applications of Diglycolic Acid-d4 Sodium Salt
Introduction
In the landscape of modern analytical chemistry, particularly in regulated fields such as pharmaceutical development and food safety, the demand for precision and accuracy is paramount. Quantitative analysis by mass spectrometry has become the gold standard, and its reliability hinges on the effective use of internal standards. Among these, stable isotope-labeled (SIL) compounds are unparalleled in their ability to compensate for variations in sample preparation and instrument response.
This guide provides a comprehensive technical overview of Diglycolic Acid-d4 Sodium Salt, a deuterated analog of Diglycolic Acid. We will delve into its core chemical and physical properties, spectroscopic signature, and synthesis. The primary focus will be on its critical application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of this essential analytical tool.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of a reference standard is the bedrock of any robust analytical method. This section details the structural, physical, and spectroscopic characteristics of Diglycolic Acid-d4 Sodium Salt.
Chemical Identity and Structure
Diglycolic Acid-d4 Sodium Salt is the disodium salt of 2,2'-Oxydiacetic-d4 acid. The "d4" designation signifies that the four hydrogen atoms on the alpha-carbons (adjacent to the ether linkage) have been replaced with deuterium atoms. This isotopic substitution is the key to its function as an internal standard, as it imparts a 4-dalton mass shift without significantly altering its chemical behavior.
| Property | Value |
| IUPAC Name | Sodium 2-(carboxylato(dideuterio)methoxy)-2,2-dideuterioacetate |
| Synonyms | Diglycolic-2,2,2′,2′-d4 Acid Disodium Salt, O(CD₂COONa)₂ |
| CAS Number | 1032504-39-4 (for the d4-acid)[1][2] |
| Molecular Formula | C₄D₄H₂Na₂O₅ |
| Molecular Weight | 182.08 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% |
| InChI Key (d4-Acid) | QEVGZEDELICMKH-LNLMKGTHSA-N |
The structure consists of a central ether oxygen linking two deuterated carboxymethyl groups, with the carboxylic acid functions deprotonated and ionically bonded to sodium ions.
Physical Properties
The physical characteristics of the compound dictate its handling, storage, and solubility in various analytical systems. As the sodium salt of a dicarboxylic acid, it exhibits high polarity.
| Property | Description | Source(s) |
| Appearance | White to off-white solid, often in flake or powder form. | [3] |
| Melting Point | 140-144 °C (for the non-deuterated acid); the salt form decomposes at higher temperatures. | [4] |
| Solubility | Readily soluble in water. Soluble in polar organic solvents like ethanol and methanol. | [3][4][5] |
| Stability | Chemically stable under standard ambient conditions. Sensitive to strong oxidizing agents. | [6] |
The high water solubility is a direct consequence of its ionic salt nature, making it ideal for preparation of stock solutions in aqueous buffers for bioanalytical applications.[7][8]
Spectroscopic Analysis and Characterization
Spectroscopic techniques are essential for confirming the identity, purity, and structural integrity of Diglycolic Acid-d4 Sodium Salt.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for verifying the molecular weight and isotopic enrichment of the standard. When analyzed by techniques such as electrospray ionization (ESI), typically in negative ion mode, the d4-diglycolate dianion or [M-Na]⁻ anion is observed.[9][10]
-
Expected Mass: The monoisotopic mass of the free d4-acid is 138.06 g/mol .[2]
-
Mass Shift: It exhibits a clear M+4 mass shift compared to its unlabeled counterpart (MW 134.09 g/mol ).[3] This mass difference is crucial for its differentiation from the native analyte in LC-MS/MS analysis.
-
Isotopic Purity Assessment: High-resolution mass spectrometry can be used to confirm the isotopic purity and ensure the absence of M+1, M+2, or M+3 species, which could interfere with quantification.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation and verifies the specific sites of deuteration. For Diglycolic Acid-d4 Sodium Salt dissolved in D₂O:
-
¹H NMR: The most telling feature is the complete or near-complete absence of the singlet peak corresponding to the -CH₂- protons, which appears around 4.2 ppm in the unlabeled Diglycolic Acid.[12] The only significant residual proton signal would be from HDO in the solvent.[13]
-
¹³C NMR: The spectrum would show a peak for the carboxylate carbon (~175-180 ppm). The signal for the deuterated alpha-carbon (-CD₂-) would appear as a multiplet due to carbon-deuterium coupling (C-D J-coupling) and would be found at a slightly different chemical shift compared to the -CH₂- carbon in the unlabeled compound.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
Carboxylate Anion (-COO⁻): Strong, broad absorption bands are expected in the 1550-1610 cm⁻¹ (asymmetric stretch) and 1400-1440 cm⁻¹ (symmetric stretch) regions.
-
Ether (C-O-C): A characteristic stretching vibration appears around 1100-1150 cm⁻¹.
-
Carbon-Deuterium (C-D) Stretch: The C-D stretching vibrations will be present in the 2100-2250 cm⁻¹ region, a notable shift from the C-H stretches found around 2850-3000 cm⁻¹ in the unlabeled molecule.
Part 2: Synthesis and Quality Control
The reliability of Diglycolic Acid-d4 Sodium Salt as an internal standard is directly dependent on the rigor of its synthesis and the subsequent purification and quality control processes.
Proposed Synthesis Pathway
While multiple routes to unlabeled diglycolic acid exist, a common laboratory and industrial synthesis involves the Williamson ether synthesis.[3] A plausible pathway for the deuterated analog would adapt this method using a deuterated starting material. The final step involves neutralization to form the disodium salt.
Step 1: Williamson Ether Synthesis with Deuterated Precursor The synthesis would likely involve the reaction of sodium chloroacetate with the sodium salt of deuterated glycolic acid (glycolic acid-d2). To achieve d4 labeling, both reactants would need to be deuterated. A more direct route involves the reaction of deuterated chloroacetic acid with a base.
Step 2: Salt Formation The resulting Diglycolic Acid-d4 is then titrated with two equivalents of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), in an aqueous or alcoholic solution to yield the final Diglycolic Acid-d4 Sodium Salt.[15]
Caption: Workflow illustrating the principle of internal standardization.
Experimental Protocol: Quantification of Diglycolic Acid in Food Matrices
Diglycolic acid (DGA) can be a byproduct in the synthesis of carboxymethyl cellulose (CMC), a common food additive. [16]This protocol outlines a method for its quantification.
-
Objective: To quantify DGA in a food sample containing CMC using Diglycolic Acid-d4 Sodium Salt as an internal standard.
-
Sample Preparation (based on Young & DeJager, 2018): [16] 1. Weigh 1 g of the homogenized food sample into a 50 mL centrifuge tube. 2. Add 10 mL of methanol/water (1:1, v/v). 3. Spike with 100 µL of a 1 µg/mL working solution of Diglycolic Acid-d4 Sodium Salt. 4. Vortex for 2 minutes and sonicate for 30 minutes. 5. Centrifuge at 5000 x g for 10 minutes. 6. For complex matrices, perform a weak anion exchange solid-phase extraction (SPE) cleanup on the supernatant. For simpler matrices, the supernatant can be directly diluted. 7. Transfer the final extract into an LC vial for analysis.
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column for polar analytes (e.g., C18 with polar end-capping or a HILIC column).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole with ESI source in negative ion mode. [17] * MRM Transitions (Example):
-
Diglycolic Acid: m/z 133.0 → 73.0
-
Diglycolic Acid-d4: m/z 137.0 → 77.0
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank matrix extract with known concentrations of unlabeled DGA and a constant concentration of the d4-internal standard.
-
Plot the peak area ratio (DGA/DGA-d4) against the concentration of DGA.
-
Calculate the concentration of DGA in the unknown sample using the regression equation from the calibration curve.
-
Part 4: Safety, Handling, and Storage
Proper handling and storage procedures are crucial for user safety and for maintaining the integrity of this high-purity standard. The safety information is analogous to that of unlabeled diglycolic acid. [18][19]
Hazard Identification
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed [4][20] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation [20] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation [18][20] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation [20] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation. [19]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [18] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). [6] * Skin and Body Protection: Wear a lab coat and appropriate protective clothing. [19]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [18]
-
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry place away from direct light and moisture. [6][18]For long-term stability, refrigeration (2-8°C) is recommended. [2]* Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. [6][19]* Shelf Life: When stored correctly, the compound is stable for years. However, it is best practice to re-verify the purity of stock solutions periodically.
Conclusion
Diglycolic Acid-d4 Sodium Salt is more than just a deuterated molecule; it is a precision tool that enables analytical scientists to achieve the highest levels of accuracy in quantification. Its chemical properties are nearly identical to its native counterpart, while its mass difference makes it perfectly distinguishable by mass spectrometry. By understanding its physicochemical characteristics, synthesis, and proper application as an internal standard, researchers can develop and validate robust analytical methods, ensuring data integrity in critical areas from food safety to clinical diagnostics.
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